molecular formula C8H10O3 B1590544 (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride CAS No. 31982-85-1

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Cat. No. B1590544
CAS RN: 31982-85-1
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-WDSKDSINSA-N
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Description

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is a type of acid anhydride . Acid anhydrides are derived from carboxylic acids and are polar, achieve hydrogen bonds, and are very reactive . They are commonly used in synthesis within the materials field .


Synthesis Analysis

The synthesis of anhydrides generally involves a nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion . For example, to prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride .


Molecular Structure Analysis

The molecular structure of anhydrides is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present . This activated double bond allows it to take part in various reactions .


Chemical Reactions Analysis

Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . Anhydrides can also be reduced to 1° alcohols by hydride reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of anhydrides are influenced by their molecular structure . For instance, the bond angles and bond lengths for maleic anhydride result in a very compact and particularly planar structure .

Scientific Research Applications

  • Synthesis Optimization : (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is used in the synthesis of its acid form, which is then employed in chiral resolution processes. Optimal synthesis conditions involve sulfuric acid as a catalyst at temperatures above 120°C (Yang Chang-a, 2013).

  • Conformational Control in Crown Compounds : The compound's derivatives undergo dramatic conformational changes under strong base action, making it useful for pH-induced conformational switching in molecular design (V. Samoshin et al., 1996).

  • Building Blocks for Peptides : It serves as a precursor for enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a significant building block for helical β-peptides (A. Berkessel et al., 2002).

  • Polymer Synthesis and Materials Science : Its structural properties are crucial in the synthesis of uranyl ion complexes and in designing polymers with various architectural frameworks (P. Thuéry & J. Harrowfield, 2017).

  • Stereochemistry in Chemical Reactions : The compound is significant in understanding the stereochemistry and conformation of cyclohexane rings in polycyclic molecules (M. Salakhov et al., 1975).

  • Medicinal Chemistry Applications : Despite the exclusion of direct drug-related information, it's worth noting that its derivatives find use in the design of non-amino acid angiotensin-converting enzyme inhibitors (L. Turbanti et al., 1993).

  • Optical Properties in Polymers : The compound and its derivatives have been studied for their optical rotatory properties, which are crucial in understanding and designing stereoregular polymers (C. Overberger et al., 2007).

  • Colloidal Chemistry : It affects colloidal forces in dispersions, influencing steric, hydrophobic, and bridging interactions in concentrated ZrO2 dispersions (A.V.M. Chandramalar et al., 1999).

Safety And Hazards

Anhydrides can cause inflammation and burns if they come into contact with the skin . They can also cause tearing, redness, pain, and blurred vision if they come into contact with the eyes . Ingestion can lead to sore throat, abdominal pain, vomiting, and diarrhea .

Future Directions

Research in the field of nucleic acids has been and will continue to be a major driving force in the development of phosphorylation chemistry . Although many of the problems associated with P-anhydride synthesis have been solved, some are still remaining and novel challenges arise .

properties

IUPAC Name

(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGBJKUEZFXGO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482884, DTXSID601346211
Record name (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione
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Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

CAS RN

14166-21-3, 31982-85-1, 71749-03-6
Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Record name (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione
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Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Record name trans-cyclohexane-1,2-dicarboxylic anhydride
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Record name (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
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Record name (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
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Synthesis routes and methods II

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 2
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 3
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 4
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 5
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 6
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Citations

For This Compound
63
Citations
T Ishizaki, H Miura, H Nohira - Nippon Kagaku Kaishi, 1980 - hero.epa.gov
A new method for the optical resolution of chiral alcohols is proposed. Reactions of optically active trans-1, 2-cyclohexanedicarboxylic anhydride [1] with racemic alcohols such as (±)-α-…
Number of citations: 2 hero.epa.gov
Y Hase - Cienc. Cult.(Sao Paulo), Supl.;(Brazil), 1982 - osti.gov
Subject: 37 INORGANIC, ORGANIC, PHYSICAL AND ANALYTICAL CHEMISTRY; CARBOXYLIC ACID ESTERS; RAMAN SPECTRA; STRUCTURAL CHEMICAL ANALYSIS; COBALT …
Number of citations: 2 www.osti.gov
MJ Haddadin, T Higuchi, V Stella - Journal of Pharmaceutical …, 1975 - Wiley Online Library
Acylation of phenol with succinic, glutaric, trans‐1,2‐cyclohexanedicarboxylic, maleic, phthalic, and cis‐1,2‐cyclohexanedicarboxylic anhydrides in anhydrous acetic acid generally …
Number of citations: 2 onlinelibrary.wiley.com
L Turbanti, G Cerbai, C Di Bugno, R Giorgi… - Journal of medicinal …, 1993 - ACS Publications
129-1 cyclomethylenedicarboxylic anhydrides 5 (procedure A) or with the corresponding acids 6 in presence of DCC or EDC (procedure B: not applicable when X in 4 is COOH) gave …
Number of citations: 75 pubs.acs.org
MJ Haddadin, T Higuchi, V Stella - Journal of Pharmaceutical …, 1975 - Wiley Online Library
The reversible reactions of several cyclic anhydrides with acetic acid to form acetic anhydride and the corresponding dicarboxylic acid, catalyzed by perchloric acid at 25, were studied. …
Number of citations: 8 onlinelibrary.wiley.com
DJ Seo, KM Jeong, MC Choi… - Journal of Nanoscience …, 2017 - ingentaconnect.com
In this study, we synthesized new polynobornene anhydrides (PNAs) with imide side groups. Three kinds of (o-, m-, p-)phenylenediamines and two kinds of anhydrides (trans-1,2-…
Number of citations: 2 www.ingentaconnect.com
서덕진, 하창식 - 한국고분자학회학술대회연구논문초록집, 2014 - cheric.org
We synthesized new polynorbornenes with three kinds of (o-, m-, p-) phenylenediamines and two kinds of anhydrides (trans-1, 2-Cyclohexanedicarboxylic anhydride and Phthalic …
Number of citations: 2 www.cheric.org
CG Overberger, RA Veneski… - Journal of Polymer …, 1971 - Wiley Online Library
The preparation of polyamides by the phosphite amide procedure was investigated. The yield of amidation was determined in the reaction of diethyl‐ or o‐phenylenephosphite …
Number of citations: 7 onlinelibrary.wiley.com
YA Ragab, GB Butler - Journal of Polymer Science: Polymer …, 1981 - Wiley Online Library
A structural study of furan–maleic anhydride copolymer (F–MAH) was undertaken to confirm its alternating nature and to determine its microstructure. The spectral properties of a model …
Number of citations: 26 onlinelibrary.wiley.com
S Kang, C Noh, H Kang, JY Shin, SY Kim, S Kim… - JACS Au, 2021 - ACS Publications
Activation entropy (ΔS ‡ ) is not normally considered the main factor in determining the reactivity of unimolecular reactions. Here, we report that the intramolecular degradation of six-…
Number of citations: 3 pubs.acs.org

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